(4S,4'S)-4,4',5,5'-Tetrahydro-4,4'-diphenyl-2,2'-bioxazole
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Overview
Description
(4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole is a heterocyclic compound characterized by its unique structure, which includes two oxazole rings connected by a tetrahydro diphenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the oxazole rings. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the necessary quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the oxazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce tetrahydro derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
Compared to similar compounds, (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole stands out due to its specific structural features and reactivity. Its tetrahydro diphenyl bridge provides unique steric and electronic properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4S)-4-phenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTBXQCXFVAYOL-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=N[C@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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